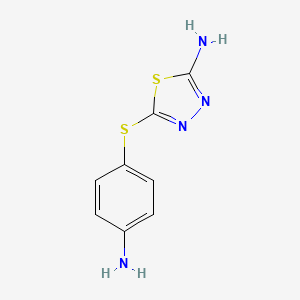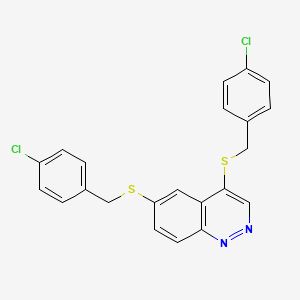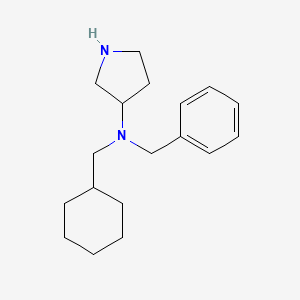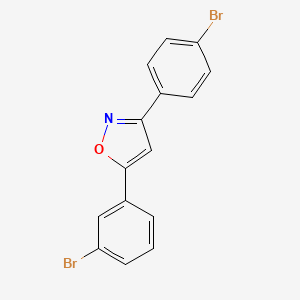![molecular formula C7H11NOS2 B12901405 Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- CAS No. 84654-04-6](/img/structure/B12901405.png)
Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis(methylthio)methyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bis(methylthio)methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)-3-methylisoxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylisoxazole with bis(methylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(Bis(methylthio)methyl)-3-methylisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bis(methylthio)methyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methyl group, where nucleophiles such as amines or thiols can replace one or both methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isoxazole ring and bis(methylthio)methyl group.
Substitution: Amino or thiol-substituted derivatives of the original compound.
Scientific Research Applications
5-(Bis(methylthio)methyl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Bis(methylthio)methyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s bis(methylthio)methyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(methylthio)methylene malononitrile: A compound with similar bis(methylthio)methyl functionality but different core structure.
1,3-Bis(methylthio)propane: Another compound featuring bis(methylthio)methyl groups but with a different backbone.
Uniqueness
5-(Bis(methylthio)methyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the bis(methylthio)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
84654-04-6 |
|---|---|
Molecular Formula |
C7H11NOS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
5-[bis(methylsulfanyl)methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS2/c1-5-4-6(9-8-5)7(10-2)11-3/h4,7H,1-3H3 |
InChI Key |
OUCWGJVDRZVKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
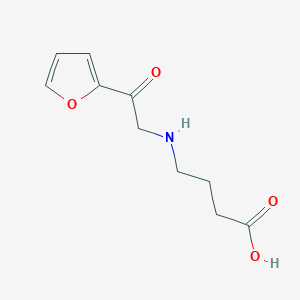
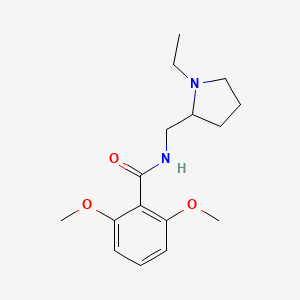
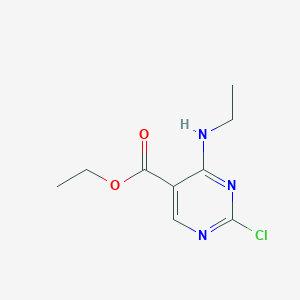
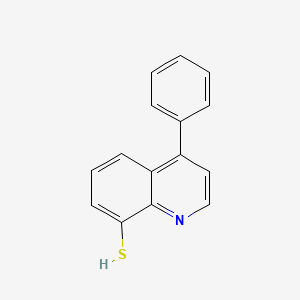
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
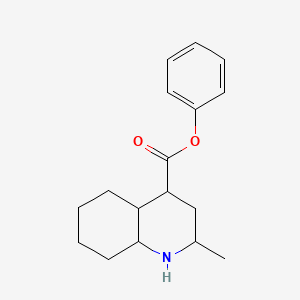
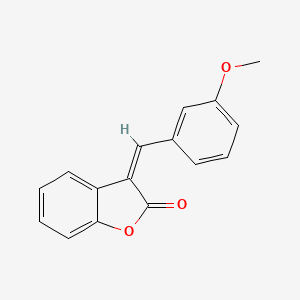
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
